molecular formula C17H24BrN3O4S B10982056 N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide

N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide

Cat. No.: B10982056
M. Wt: 446.4 g/mol
InChI Key: LQXZGSKNQPSGNA-QTWGFKIWSA-N
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Description

N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the dioxidotetrahydrothiophenyl moiety through a series of oxidation and cyclization reactions. The final step involves coupling the dioxidotetrahydrothiophenyl intermediate with L-isoleucinamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, solvent choice, and reaction time, are crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium catalyst (Pd/C).

    Substitution: Sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the dioxidotetrahydrothiophenyl moiety can participate in redox reactions. The L-isoleucinamide backbone provides structural stability and enhances the compound’s bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-N-(1,1-dioxidotetrahydrothien-3-yl)amine
  • N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide

Uniqueness

N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the L-isoleucinamide backbone differentiates it from other similar compounds, potentially enhancing its stability and bioactivity.

Properties

Molecular Formula

C17H24BrN3O4S

Molecular Weight

446.4 g/mol

IUPAC Name

(2S,3R)-N-(3-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide

InChI

InChI=1S/C17H24BrN3O4S/c1-3-11(2)15(16(22)19-13-6-4-5-12(18)9-13)21-17(23)20-14-7-8-26(24,25)10-14/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t11-,14?,15+/m1/s1

InChI Key

LQXZGSKNQPSGNA-QTWGFKIWSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CCC(C)C(C(=O)NC1=CC(=CC=C1)Br)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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